Bendamustine Ethyl Ester

Description

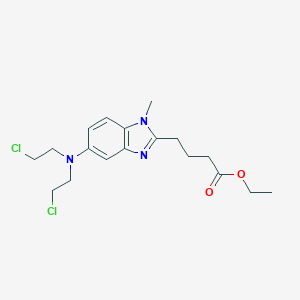

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZDNWNOBSNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87475-54-5 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthesis Protocol: Bendamustine Ethyl Ester

This guide details the synthesis protocol for Bendamustine Ethyl Ester (Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate), a critical intermediate and known impurity (Impurity I) in the manufacturing of the alkylating agent Bendamustine Hydrochloride.[1]

Part 1: Executive Technical Summary

This compound acts as the penultimate precursor in the synthesis of Bendamustine HCl. Chemically, it is a nitrogen mustard benzimidazole derivative. In drug development, it serves two critical functions:

-

Synthetic Intermediate: It is the direct precursor to the active pharmaceutical ingredient (API), requiring only acid hydrolysis to convert the ester to the free acid.

-

Impurity Standard: Classified as Impurity I (or Impurity A in certain pharmacopeias), it is a potential genotoxic impurity that must be strictly controlled in the final drug substance.

This protocol focuses on the chlorination of the dihydroxy intermediate , the definitive step that constructs the nitrogen mustard pharmacophore while retaining the ethyl ester moiety.

Part 2: Strategic Retrosynthesis & Pathway

The synthesis is best understood through a convergent pathway. The benzimidazole core is functionalized at the N5-position to create the "warhead" (bis-chloroethyl group).[1]

Figure 1: Synthetic pathway highlighting the transformation of the amino-ester to the target chlorambucil-like ethyl ester.

Part 3: Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature (Chlorination) | 0–5°C (Addition) 20–25°C (Reaction) | Exothermic reaction.[1] High temps lead to degradation of the mustard ring or ester cleavage. |

| Stoichiometry (SOCl₂) | 2.5 – 3.0 Equivalents | Excess thionyl chloride ensures complete conversion of the diol to dichloride. |

| Solvent System | Chloroform (CHCl₃) or DCM | Non-nucleophilic, chlorinated solvents stabilize the intermediate aziridinium ions. |

| Moisture Control | Strictly Anhydrous | Water reacts violently with SOCl₂ and hydrolyzes the ester prematurely. |

Part 4: Detailed Synthesis Protocol

Phase A: Precursor Preparation (Dihydroxy Ester)

Note: If the Dihydroxy Ester (CAS: 3543-74-6) is purchased commercially, proceed directly to Phase B.[1]

Reaction: Alkylation of Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate. Reagents: Ethylene Oxide (Industrial) OR 2-Bromoethanol (Lab Scale).[1]

Lab-Scale Protocol (2-Bromoethanol Route):

-

Dissolution: Suspend 1.0 eq of Amino Ester in Acetonitrile (10 volumes).

-

Base Addition: Add 4.0 eq of Calcium Carbonate (CaCO₃) or Potassium Carbonate (K₂CO₃).

-

Alkylation: Add 4.0 eq of 2-Bromoethanol .

-

Reflux: Heat to 80–90°C for 30–36 hours. Monitor by HPLC for the disappearance of the mono-hydroxy intermediate.

-

Workup: Cool to room temperature. Filter inorganic salts (Celite bed). Concentrate the filtrate under vacuum to obtain the Dihydroxy Ester as a viscous oil or jelly.[2]

-

Checkpoint: Purity should be >95% by HPLC before proceeding.

-

Phase B: Chlorination (Synthesis of this compound)

Objective: Conversion of the bis-hydroxyethyl groups to bis-chloroethyl groups using Thionyl Chloride.[1][3][4][5][6]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to trap HCl and SO₂ gases.

-

Solvation: Dissolve 10 g (27.5 mmol) of Dihydroxy Ester (from Phase A) in 100 mL of anhydrous Chloroform (CHCl₃).

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Reagent Addition: Charge 6.0 mL (82.5 mmol, ~3.0 eq) of Thionyl Chloride (SOCl₂) into the addition funnel.

-

Controlled Addition: Dropwise add the SOCl₂ to the reaction mixture over 45–60 minutes.

-

Critical: Maintain internal temperature below 5°C. Rapid addition causes exotherms that generate impurities.

-

-

Reaction: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temperature). Stir for 15–18 hours.

-

Quenching: Cool the mixture back to 0–5°C. Slowly add 50 mL of saturated Potassium Bicarbonate (KHCO₃) solution to neutralize excess acid.

-

Safety: Vigorous gas evolution (CO₂) will occur.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with Chloroform (2 x 30 mL).

-

Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the solvent under reduced pressure (Rotavap at <40°C) to yield This compound as a yellow-to-brown viscous oil or semi-solid.[1]

Phase C: Purification (Optional)

The crude ester is often used directly for hydrolysis. For analytical standards (Impurity I), purification is required:

-

Column Chromatography: Silica Gel 60.

-

Mobile Phase: Gradient of Ethyl Acetate in Hexane (starting 20% EtOAc -> 50% EtOAc).[1]

-

Crystallization: Attempts to crystallize from Diethyl Ether/Petroleum Ether may yield a solid, though the compound is frequently isolated as an oil.

Part 5: Analytical Validation

Confirm identity and purity using the following parameters.

| Technique | Observation |

| HPLC | Retention Time: ~1.2–1.3 RRT (Relative to Bendamustine HCl).[1] Column: C18 (e.g., Zorbax SB-C18).[1] Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient elution. |

| 1H NMR (CDCl₃) | Benzimidazole Ring: δ 7.2–7.7 (m, 3H). N-Methyl: δ 3.7 (s, 3H).[1] Nitrogen Mustard: δ 3.6–3.8 (m, 8H, -N(CH₂CH₂Cl)₂).[1] Ethyl Ester: δ 4.1 (q, 2H), δ 1.2 (t, 3H). |

| Mass Spec (ESI) | [M+H]+: Calculated m/z = 400.15; Observed m/z = 400.[1]2. Isotope Pattern: Distinctive Cl₂ pattern (M, M+2, M+4 in 9:6:1 ratio). |

Part 6: Safety & Handling (High Potency)

-

Hazard Class: Nitrogen mustards are potent alkylating agents (blister agents). They are potentially mutagenic, teratogenic, and carcinogenic.

-

Containment: All operations must be performed in a fume hood or glovebox .

-

Decontamination: Spills and glassware should be treated with 10% Sodium Thiosulfate solution for 30 minutes to inactivate the alkylating chloride groups before disposal.

References

-

GDR Patent 159877 . Process for the preparation of nitrogen mustard benzimidazole derivatives. Krueger et al. (1983).

-

US Patent 2013/0310571 A1 . Methods for the preparation of bendamustine. Dr. Reddy's Laboratories.[3][4][14] (2013).[5][7][9][12]

-

World Intellectual Property Organization (WO) 2011/079193 . Process for the preparation of Bendamustine Hydrochloride. (2011).

-

European Patent EP 2617716 A1 . Process for the preparation of bendamustine hydrochloride and related compounds. Synthon BV. (2013).

-

Journal of Pharmaceutical and Biomedical Analysis . Stress degradation studies on bendamustine hydrochloride and development of a validated stability-indicating assay method. (2014).

Sources

- 1. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]

- 2. US9108924B2 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 3. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patents.justia.com [patents.justia.com]

- 7. US20130310571A1 - Methods for the preparation of bendamustine - Google Patents [patents.google.com]

- 8. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2617716A1 - Process for the preparation of bendamustine hydrochloride and related compounds - Google Patents [patents.google.com]

- 11. EP2617716A1 - Process for the preparation of bendamustine hydrochloride and related compounds - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. patents.justia.com [patents.justia.com]

- 14. WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

Bendamustine Ethyl Ester mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Bendamustine Ethyl Ester

Introduction

Bendamustine is a unique chemotherapeutic agent, possessing a hybrid structure that includes a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain.[1][2] This distinctive composition confers a multifaceted mechanism of action that differentiates it from other classical alkylating agents.[3][4] While bendamustine itself is a potent anticancer drug, particularly in the treatment of hematologic malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), recent research has focused on its prodrugs to enhance its therapeutic index.[5][6][7] this compound is one such prodrug, designed to improve physicochemical properties and potentially augment cytotoxicity.[7][8]

This guide provides a detailed technical overview of the mechanism of action of this compound, from its metabolic activation to its profound effects on DNA integrity and subsequent cellular signaling cascades. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's core biology.

Section 1: From Prodrug to Active Agent - Metabolic Activation

This compound is designed as a more lipophilic precursor to the active drug, bendamustine. This esterification is a common prodrug strategy to enhance cellular uptake. The primary mechanism of its activation involves intracellular enzymatic cleavage.

1.1 Hydrolysis to Bendamustine: Upon cellular entry, the ethyl ester group of this compound is rapidly hydrolyzed by ubiquitous intracellular esterases. This enzymatic action releases the active compound, bendamustine, allowing it to accumulate within the cell at potentially higher concentrations than direct administration of the parent drug might achieve.[8] Studies on various bendamustine esters have shown that this enhanced cellular accumulation correlates with significantly increased cytotoxic potency, in some cases up to 100 times more effective than the parent compound.[7][8][9]

1.2 Metabolism of Active Bendamustine: Once formed, bendamustine is subject to further metabolic processes. It undergoes slow, non-enzymatic hydrolysis to form less active monohydroxy (HP1) and dihydroxy (HP2) metabolites.[10][11] A smaller fraction is metabolized in the liver via the cytochrome P450 enzyme CYP1A2 into two active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4).[10][11] However, due to their low plasma concentrations, the primary therapeutic effect is attributed to the parent bendamustine molecule itself.[10][12]

Caption: Metabolic activation pathway of this compound.

Section 2: The Core Mechanism - DNA Alkylation and Damage

The primary cytotoxic action of bendamustine is rooted in its function as a bifunctional alkylating agent.[10] This activity is mediated by its electrophilic nitrogen mustard group, which forms covalent bonds with electron-rich nucleophilic sites on the DNA.

The process leads to the formation of various DNA adducts, most notably at the N7 position of guanine.[13] Because bendamustine possesses two reactive chloroethyl groups, it can form not only single monofunctional adducts but also crucial bifunctional lesions.[10] These include:

-

Intra-strand Cross-links: Covalent bonds between two bases on the same DNA strand.

-

Inter-strand Cross-links (ICLs): Covalent bonds between bases on opposite DNA strands.

These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription.[6][14] The resulting extensive and durable DNA damage is a hallmark of bendamustine's potent anticancer activity.[4][15]

Caption: Bendamustine-induced DNA alkylation and cross-linking.

Section 3: Cellular Consequences of DNA Damage

The extensive DNA damage induced by bendamustine triggers a complex and robust cellular response, ultimately culminating in cell death through several distinct pathways.

3.1 DNA Damage Response (DDR) and Repair The cell's primary defense against genotoxic stress is the DNA Damage Response (DDR) network. Upon detection of bendamustine-induced lesions, the cell activates key sensor kinases. Specifically, bendamustine has been shown to activate the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) pathway, a critical axis in the response to double-strand breaks and complex DNA damage.[16][17]

Uniquely among alkylating agents, bendamustine appears to preferentially activate the Base Excision Repair (BER) pathway rather than the alkyltransferase-mediated repair mechanisms typically associated with other nitrogen mustards.[3] However, the damage is often so extensive and complex that it overwhelms the cell's repair capacity, leading to more severe outcomes.[15]

3.2 Cell Cycle Arrest A critical outcome of DDR activation is the halting of the cell cycle to allow time for DNA repair. Bendamustine induces a dose-dependent cell cycle arrest.[10][18]

-

Low Concentrations: Tend to cause a transient arrest in the G2 phase of the cell cycle.[18]

-

High Concentrations: Lead to a more profound arrest in the S phase, indicative of stalled replication forks.[10][18]

This arrest is mediated by the ATM/Chk2 pathway, which leads to the degradation of the Cdc25A phosphatase.[16][17] This, in turn, prevents the activation of cyclin-dependent kinases required for cell cycle progression.[17] Furthermore, the activation of p53 can lead to the upregulation of the CDK inhibitor p21, reinforcing the G2 arrest.[16]

3.3 Induction of Apoptosis and Mitotic Catastrophe If DNA damage is deemed irreparable, the cell is directed towards programmed cell death. Bendamustine is a potent inducer of apoptosis through multiple mechanisms:[3][14]

-

p53-Dependent Apoptosis: DNA damage stabilizes and activates the p53 tumor suppressor protein, which transcriptionally upregulates pro-apoptotic genes.[7][16]

-

Intrinsic and Extrinsic Pathways: The drug activates both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways of apoptosis.[14]

In cases where apoptosis is evaded, bendamustine can induce mitotic catastrophe .[3][14] This occurs when cells with damaged DNA bypass the G2 checkpoint and attempt to enter mitosis, leading to aberrant chromosome segregation and subsequent cell death.[14][15]

Caption: Downstream cellular signaling pathways activated by bendamustine.

Section 4: Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described, a series of well-established cellular and molecular assays are required. The following protocols provide a self-validating framework for investigating the effects of this compound.

4.1 Protocol: Assessment of Cell Viability (MTT Assay)

This protocol quantifies the cytotoxic effect of a compound by measuring the metabolic activity of viable cells.

-

Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 200 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include "vehicle-only" (e.g., DMSO) and "no-treatment" wells as negative controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitates are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

| Cell Line | Bendamustine IC₅₀ (µg/mL) |

| NCI-H929 (Myeloma) | ~35-65 |

| OPM-2 (Myeloma) | ~35-65 |

| RPMI-8226 (Myeloma) | ~35-65 |

| U266 (Myeloma) | ~35-65 |

| Table based on data for the parent compound, bendamustine, in myeloma cell lines.[16][17] |

4.2 Protocol: Analysis of DNA Damage (Alkaline Comet Assay)

This single-cell gel electrophoresis technique measures DNA strand breaks.

-

Causality: Under alkaline conditions, the cell membrane is lysed, and the DNA is denatured. During electrophoresis, fragmented DNA (resulting from strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19]

-

Methodology:

-

Cell Treatment: Treat cells in suspension or in a monolayer with this compound for a short period (e.g., 1-4 hours). Include positive (e.g., H₂O₂) and negative controls.

-

Cell Embedding: Mix approximately 10,000 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a cold, high-salt lysis solution (containing Triton X-100) for at least 1 hour to lyse cells and unfold DNA.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA in the tail using specialized imaging software.

-

4.3 Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of their distribution in different phases of the cell cycle.

-

Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content (2N for G0/G1, between 2N and 4N for S, and 4N for G2/M).

-

Methodology:

-

Cell Treatment: Culture cells and treat with various concentrations of this compound for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Section 5: Summary and Future Directions

This compound represents a logical evolution in the development of alkylating agents. By acting as a prodrug, it leverages cellular esterases to deliver the active bendamustine payload, a strategy that has been shown to markedly increase cytotoxic potency.[7][8] Its mechanism of action is a cascade initiated by extensive and difficult-to-repair DNA cross-linking.[15] This primary insult triggers a robust DNA damage response, leading to concentration-dependent cell cycle arrest and, ultimately, cell death via apoptosis or mitotic catastrophe.[3][16][18] The unique reliance on the BER pathway and its complex induction of cell death pathways differentiate it from other agents in its class.[3]

Future research should focus on several key areas:

-

Differential Potency: Elucidating the precise molecular determinants for the enhanced potency of the ethyl ester compared to the parent drug across a wider range of solid and hematologic tumors.

-

Transporter Involvement: Investigating the role of specific cellular uptake and efflux transporters (such as organic cation transporters) in the accumulation of bendamustine esters.[8]

-

Combination Therapies: Exploring rational combinations of this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors) or checkpoint inhibitors to exploit synthetic lethality and enhance therapeutic outcomes.

By continuing to unravel the intricate molecular pharmacology of bendamustine and its derivatives, the scientific community can better optimize its use and develop next-generation therapies for a broad spectrum of malignancies.

References

-

Leoni, L. M., Bailey, B., Remittere, K., et al. (2008). Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents. Clinical Cancer Research, 14(1), 309-317. Retrieved from [Link]

-

Mayo Clinic. (2025). Bendamustine (Intravenous Route). Retrieved from [Link]

-

Wikipedia. (n.d.). Bendamustine. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of bendamustine-induced apoptosis via ER stress-mediated intrinsic pathway. Retrieved from [Link]

- Cheson, B. D., & Leoni, L. M. (2011). Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity. Seminars in Oncology, 38 Suppl 7, S3-S11.

-

Mihaljevic, B., Stancic, A., Budecevic, M., et al. (2020). Bendamustine: A review of pharmacology, clinical use and immunological effects. Biomedicine & Pharmacotherapy, 132, 110820. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bendamustine Hydrochloride?. Retrieved from [Link]

-

Roue, G., Lopez-Guerra, M., Milpied, P., et al. (2008). Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways. Journal of Cancer Research and Clinical Oncology, 134(12), 1357-1364. Retrieved from [Link]

-

Weigand, W., Le, T. A., Pütter, V., et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLoS ONE, 10(7), e0133743. Retrieved from [Link]

-

Cheson, B. D. (2011). Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity. Seminars in Oncology, 38 Suppl 7, S3-11. Retrieved from [Link]

-

Gandhi, V. (2002). Metabolism and mechanisms of action of bendamustine: rationales for combination therapies. Seminars in Oncology, 29(4 Suppl 13), 4-11. Retrieved from [Link]

-

Beeharry, N., Rattner, J. B., Bellacosa, A., et al. (2012). Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine. PLoS ONE, 7(6), e40342. Retrieved from [Link]

-

Gandhi, V. (2002). Metabolism and mechanisms of action of bendamustine: Rationales for combination therapies. Seminars in Oncology, 29(4 Suppl 13), 4-11. Retrieved from [Link]

-

Weigand, W., Le, T. A., Pütter, V., et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLoS ONE, 10(7), e0133743. Retrieved from [Link]

-

Roue, G., Lopez-Guerra, M., Milpied, P., et al. (2008). Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways. Journal of Cancer Research and Clinical Oncology, 134(12), 1357-1364. Retrieved from [Link]

-

Weigand, W., Le, T. A., Pütter, V., et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLoS ONE, 10(7), e0133743. Retrieved from [Link]

-

Owen, J. S., Melhem, M., Passarell, J. A., et al. (2015). Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites. Cancer Chemotherapy and Pharmacology, 75(5), 1055-1066. Retrieved from [Link]

-

Owen, J. S., Melhem, M., Passarell, J. A., et al. (2015). Pharmacokinetic and Pharmacodynamic Profile of Bendamustine and Its Metabolites. Cancer Chemotherapy and Pharmacology, 75(5), 1055-1066. Retrieved from [Link]

-

Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 4, 288. Retrieved from [Link]

Sources

- 1. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Bendamustine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 6. Bendamustine - Wikipedia [en.wikipedia.org]

- 7. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells | PLOS One [journals.plos.org]

- 10. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound|CAS 87475-54-5|Research Compound [benchchem.com]

- 14. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 15. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]

An In-depth Technical Guide to Bendamustine Ethyl Ester (CAS: 87475-54-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bendamustine Ethyl Ester (CAS: 87475-54-5), a critical derivative and primary impurity of the alkylating agent Bendamustine. This document delves into the synthesis, purification, and in-depth analytical characterization of this compound. Furthermore, it explores its significance as a reference standard in pharmaceutical quality control and its potential as a prodrug, offering enhanced cytotoxic profiles. Detailed experimental protocols and data interpretation are provided to support researchers and drug development professionals in their work with this compound.

Introduction: The Significance of this compound

Bendamustine is a potent bifunctional chemotherapeutic agent, uniquely combining a nitrogen mustard moiety with a benzimidazole ring, exhibiting both alkylating and potential antimetabolite properties.[1][2] It is utilized in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[2][3]

This compound, with the chemical formula C₁₈H₂₅Cl₂N₃O₂ and a molecular weight of 386.32 g/mol , is the ethyl ester derivative of Bendamustine's butyric acid side chain.[4] Its primary significance in the pharmaceutical landscape is twofold:

-

A Critical Reference Standard: As a specified impurity of Bendamustine hydrochloride, listed as Bendamustine Related Compound I in the United States Pharmacopeia (USP), its synthesis and characterization are paramount for the quality control and regulatory filings of Bendamustine drug products.[4][5] The presence and quantity of this impurity must be meticulously monitored to ensure the safety and efficacy of the final drug formulation.

-

A Potential Prodrug: Research has indicated that esterification of Bendamustine can lead to derivatives with increased lipophilicity. This enhanced ability to cross cellular membranes may result in higher intracellular concentrations of the active compound, potentially leading to greater cytotoxic potency against cancer cells.[6]

This guide will provide the technical details necessary for the synthesis, purification, and comprehensive analysis of this compound, empowering researchers to utilize it effectively as a reference standard and explore its therapeutic potential.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. The following protocol is a synthesized methodology based on established chemical principles and patent literature.

Synthetic Pathway Overview

The synthesis commences with the formation of a key intermediate, ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, followed by the introduction of the bis(2-hydroxyethyl)amino group and subsequent chlorination.

Sources

- 1. EP2760842B1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 2. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound|CAS 87475-54-5|Research Compound [benchchem.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bendamustine Ethyl Ester: Physicochemical Properties, Synthesis, and Analytical Characterization

This guide provides a comprehensive technical overview of Bendamustine Ethyl Ester, a critical reference standard and primary organic impurity of the chemotherapeutic agent Bendamustine. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's core physicochemical properties, its formation, and the analytical methodologies required for its identification and quantification.

Introduction

Bendamustine is a potent bifunctional alkylating agent used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL)[1][2][3]. Its mechanism involves creating cross-links between DNA bases, which inhibits DNA, RNA, and protein synthesis, ultimately leading to cancer cell death[3]. The quality and purity of the Bendamustine active pharmaceutical ingredient (API) are paramount for its safety and efficacy. During its synthesis and storage, various related substances and impurities can form.

This compound (CAS 87475-54-5) is one such compound, recognized as a specified impurity, Bendamustine Related Compound I, by the United States Pharmacopeia (USP)[4][5]. As a primary organic impurity, its presence must be monitored and controlled. Therefore, a thorough understanding of its properties and a robust analytical framework for its detection are essential for any laboratory working with Bendamustine.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its physicochemical properties. These data are crucial for developing analytical methods, predicting behavior in various matrices, and ensuring accurate identification.

Chemical Structure and Identity

This compound is the ethyl ester derivative of Bendamustine's butyric acid side chain. Its formal IUPAC name is ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate[4][5].

dot

Caption: 2D Structure of this compound.

Molecular Formula and Weight

The precise molecular weight is the most critical parameter for mass spectrometry-based identification. The values are derived from the elemental composition of the molecule.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₅Cl₂N₃O₂ | [4][6][7] |

| Average Molecular Weight | 386.32 g/mol | [4][5][6] |

| Monoisotopic Mass | 385.1324 g/mol | [5] |

| CAS Number | 87475-54-5 | [4][6][7][8] |

Insight for the Analyst: When performing mass spectrometry, it is the monoisotopic mass (385.1324) that will be observed as the most abundant peak for the [M+H]⁺ ion in high-resolution instruments. The average molecular weight (386.32) is used for gravimetric preparations of standards and solutions.

Section 2: Formation and Synthesis

Understanding the origin of this compound is key to controlling its presence in the API. It can be formed as a byproduct during the synthesis of Bendamustine or as a degradant.

Synthetic Origin

The synthesis of Bendamustine hydrochloride often involves a final hydrolysis step to convert an ester precursor (like a methyl or ethyl ester) into the active carboxylic acid form[9]. If this hydrolysis is incomplete, or if ethanol is present as a solvent or impurity during certain steps, this compound can remain as a process-related impurity.

A common synthetic route involves the esterification of Bendamustine's carboxylic acid group with ethanol, typically under acidic conditions (Fischer esterification)[10][11].

dot

Caption: Fischer Esterification of Bendamustine.

Relevance in Quality Control

As a specified USP impurity, this compound must be quantified in the final drug substance and product[4]. Its presence above a certain threshold could impact the drug's safety and efficacy profile. Therefore, having a well-characterized reference standard of the ethyl ester is mandatory for:

-

Analytical Method Development: To establish specificity and selectivity.

-

Method Validation: To determine accuracy, precision, and linearity.

-

Routine Quality Control (QC): For batch release testing of Bendamustine API[4][6].

Section 3: Analytical Characterization Workflows

Accurate identification and quantification of this compound require a combination of chromatographic and spectroscopic techniques. The following protocols are designed to serve as a robust starting point for method development in a research or QC laboratory.

Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for separating Bendamustine from its related substances.

Experimental Rationale: A reversed-phase C18 column is chosen due to the moderately nonpolar nature of both Bendamustine and its ethyl ester. The gradient elution, starting with a higher aqueous composition, ensures retention of the analytes, while the increasing organic phase (acetonitrile) composition allows for their elution in order of polarity. Bendamustine, with its free carboxylic acid, is more polar and will typically elute earlier than the less polar ethyl ester derivative. A buffer like trifluoroacetic acid is used to ensure consistent ionization and good peak shape.

Protocol: HPLC Method for Bendamustine and Impurities

-

Instrumentation: HPLC system with UV or PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in Mobile Phase A/B (50:50) to a concentration of approximately 0.1 mg/mL[2].

Self-Validation Check: The method's suitability is confirmed if the resolution between the Bendamustine peak and the this compound peak is greater than 2.0. The relative retention time (RRT) of the ethyl ester should be reproducible across injections.

Molecular Weight Confirmation (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the impurity's identity by measuring its mass-to-charge ratio (m/z).

Experimental Rationale: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is essential for confirming the elemental composition through accurate mass measurement. Electrospray ionization (ESI) in positive mode is chosen because the nitrogen atoms in the benzimidazole ring are readily protonated to form a stable [M+H]⁺ ion.

Protocol: LC-HRMS for Identity Confirmation

-

LC System: Couple the HPLC system described above to an HRMS instrument.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap.

-

Scan Range: 100-800 m/z.

-

Data Acquisition: Acquire full scan data.

-

Expected Ion: The protonated molecule, [C₁₈H₂₅Cl₂N₃O₂ + H]⁺.

-

Expected m/z: 386.1402 (Monoisotopic).

-

Acceptance Criteria: The measured mass should be within ±5 ppm of the theoretical mass.

dot

Caption: Integrated Analytical Workflow for Impurity Profiling.

Conclusion

This compound is a critical impurity in the manufacturing and formulation of Bendamustine hydrochloride. Its control is a regulatory requirement, making its synthesis as a reference standard and the development of validated analytical methods essential tasks for pharmaceutical scientists. With a molecular weight of 386.32 g/mol and a monoisotopic mass of 385.1324 g/mol , this compound can be effectively separated and identified using a combination of reversed-phase HPLC and high-resolution mass spectrometry. The protocols and insights provided in this guide offer a solid foundation for researchers and QC analysts to ensure the quality, safety, and efficacy of Bendamustine-based therapies.

References

-

Axios Research. This compound - CAS - 87475-54-5. [Link]

-

SynZeal. Bendamustine Impurity 5 | 1138238-08-0. [Link]

-

GNPChem. Bendamustine USP Related Compound G | CAS No- 191939-34-1 (base). [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. Development of analytical procedure for the determination of Bendamustine Hydrochloride in Pharmaceutical Formulations. [Link]

-

ResearchGate. Synthesis of a potential bendamustine deschloro dimer impurity. [Link]

-

Pharmaffiliates. CAS No : 87475-54-5 | Product Name : this compound. [Link]

-

PubMed. Determination and characterization of two degradant impurities in bendamustine hydrochloride drug product. [Link]

- Google Patents.

-

Oxford Academic. Determination and Characterization of Two Degradant Impurities in Bendamustine Hydrochloride Drug Product. [Link]

-

ResearchGate. Identification of the related substances in bendamustine hydrochloride. [Link]

-

Semantic Scholar. Synthesis of a potential bendamustine deschloro dimer impurity. [Link]

Sources

- 1. Determination and characterization of two degradant impurities in bendamustine hydrochloride drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound|CAS 87475-54-5|Research Compound [benchchem.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound - CAS - 87475-54-5 | Axios Research [axios-research.com]

- 7. This compound - Acanthus Research [acanthusresearch.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of Bendamustine Ethyl Ester

Introduction: The Critical Role of Solubility in Drug Development

Bendamustine is a potent alkylating agent with a unique purine analog structure, utilized in the treatment of various hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1] The parent molecule, bendamustine hydrochloride, is known for its instability in aqueous solutions, where it undergoes hydrolysis, complicating its formulation and administration.[2][3] To overcome these limitations and enhance therapeutic efficacy, prodrug strategies involving esterification have been explored. Bendamustine ethyl ester (CAS 87475-54-5) is one such derivative, designed to modulate the physicochemical properties of the parent drug.[4]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation design, and ultimately, the therapeutic success of a drug product. For a prodrug like this compound, understanding its solubility profile is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the solubility characteristics of this compound, factors influencing it, and robust methodologies for its accurate determination.

Physicochemical Properties and Expected Solubility Behavior

This compound is formed by the esterification of the carboxylic acid group of bendamustine with ethanol.[3] This structural modification significantly alters the molecule's polarity and ionization potential compared to the parent drug, bendamustine hydrochloride, which has amphoteric properties and is water-soluble.[5]

-

Increased Lipophilicity: The addition of the ethyl group increases the lipophilicity (fat-solubility) of the molecule. This change is expected to decrease its solubility in aqueous media while potentially increasing its solubility in organic solvents and lipids.[6]

-

Impact on pH-Dependent Solubility: The parent drug has a carboxylic acid and a benzimidazole ring, making its solubility pH-dependent.[7] By converting the carboxylic acid to an ester, the primary acidic functional group is masked. This suggests that the ethyl ester's solubility will be less influenced by acidic pH compared to the parent compound. However, the basic nitrogen on the benzimidazole ring remains, meaning some pH-dependent solubility will likely be retained.

While specific solubility data for this compound is not extensively published in peer-reviewed literature, data for the parent compound, bendamustine hydrochloride, provides a useful baseline for comparison and for designing solubility studies.

Solubility Data of Bendamustine Hydrochloride (Parent Compound)

Quantitative solubility data for the parent compound, bendamustine hydrochloride, has been reported in various solvents. This information is crucial for formulation scientists who may work with both the prodrug and the parent API.

| Solvent/Medium | Approximate Solubility (mg/mL) | Notes | Source |

| Water | ~10 | Aqueous solutions are not stable for more than one day. | [1] |

| Methanol | ~50 | High solubility in polar protic solvents. | [1] |

| DMSO | ~50 | High solubility in polar aprotic solvents. | [1] |

| Ethanol | ~10 | [1] | |

| Aqueous Buffer (pH 2.16) | 4.5 | Significant degradation was observed. | [2] |

| 0.9% Saline | 10.5 | Measured at room temperature in a formulation containing solubilizers. | [8] |

| 0.45% Saline / 2.5% Dextrose | 14.2 | Measured at room temperature in a formulation containing solubilizers. | [8] |

Note: The esterification to this compound will alter these values, generally decreasing aqueous solubility and increasing solubility in less polar organic solvents.

Factors Influencing Solubility

Several key factors can influence the measured solubility of this compound. Careful control and consideration of these variables are essential for obtaining reproducible and meaningful data.

-

pH of the Medium: As with the parent compound, the benzimidazole ring in the ethyl ester can be protonated. Therefore, solubility is expected to be higher in acidic solutions (pH 1.2-4.5) compared to neutral or basic conditions where the molecule is less ionized.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is standard practice, as per ICH guidelines, to determine aqueous solubility for biopharmaceutics classification at 37 ± 1°C to simulate physiological conditions.[9][10]

-

Polymorphism: The solid-state form of the API can have a significant impact on its solubility. Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, leading to different solubilities.[2] It is critical to characterize the solid form being tested.

-

Presence of Co-solvents and Excipients: In formulation development, co-solvents like polyethylene glycol (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO) are often used to enhance the solubility of poorly soluble compounds.[11][12] The solubility of this compound would be expected to increase significantly in the presence of such agents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[13] This method ensures that the solution has reached equilibrium with the solid drug, providing a thermodynamic solubility value. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate solubility due to the formation of supersaturated solutions.[14]

Diagram: Shake-Flask Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be self-validating by incorporating checks for equilibrium and solid-state stability, in line with regulatory expectations.[13][15]

Materials:

-

This compound (characterized solid form)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for low drug binding)

-

Validated HPLC-UV method for quantification of this compound[16][17]

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[9]

-

Organic solvents of interest

Procedure:

-

Preparation: Add an excess amount of this compound solid to a glass vial.

-

Causality: An excess of solid is required to ensure that the solution becomes saturated and remains so at equilibrium. Visually confirm undissolved solid at the bottom of the vial.[13]

-

-

Solvent Addition: Add a known volume of the desired solvent or buffer (e.g., pH 1.2, 4.5, 6.8) to the vial.

-

Initial pH Measurement: For aqueous buffers, measure and record the pH of the suspension.[13]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). Agitate for a defined period, typically 24 to 72 hours.

-

Causality: Continuous agitation facilitates the dissolution process and ensures the entire volume of the solvent is exposed to the solid. The extended time is necessary to ensure the system reaches a true thermodynamic equilibrium.[14]

-

-

Sampling for Equilibrium Check: At intermediate time points (e.g., 24h and 48h), samples can be taken to check if equilibrium has been reached. Equilibrium is confirmed when consecutive measurements yield the same concentration.[13]

-

Phase Separation: Once equilibrium is assumed, allow the vials to stand briefly to let heavy particles settle. Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection vial.

-

Causality: Filtration is a critical step to remove all undissolved solid particles. Failure to do so will lead to erroneously high and variable solubility results. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.[18][19]

-

Final Verification:

-

Measure and record the pH of the remaining slurry in the vial to check for any pH shift during the experiment.[13]

-

Recover the remaining solid, dry it, and analyze it (e.g., by XRD or DSC) to confirm that no polymorphic transformation has occurred during the experiment.

-

Conclusion

The solubility of this compound is a critical parameter that dictates its potential as a viable drug candidate. As an ester prodrug, it is expected to have lower aqueous solubility and higher lipophilicity than its parent compound, bendamustine hydrochloride. Its solubility is influenced by pH, temperature, and the solid-state form of the material. Accurate and reliable determination of its thermodynamic solubility using a robust method like the shake-flask protocol is essential for guiding formulation development, predicting in vivo performance, and fulfilling regulatory requirements. The methodologies and insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the development of next-generation chemotherapeutics.

References

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

- Google Patents. (n.d.). CN110123747A - The preparation of bendamustine.

- Google Patents. (n.d.). US11103483B2 - Formulations of bendamustine.

-

Palla, A. R., et al. (2022). A Preformulation Study of Bendamustine Hydrochloride Injection. International Journal of Scientific Research in Modern Education, 21(3), 120-130. Retrieved from [Link]

-

Wikipedia. (n.d.). Bendamustine. Retrieved from [Link]

-

European Patent Office. (2017). EP 3150197 A1 - SOLID FORMS OF BENDAMUSTINE HYDROCHLORID. Retrieved from [Link]

- Google Patents. (n.d.). US9144568B1 - Formulations of bendamustine.

-

ResearchGate. (n.d.). Stability data of bendamustine and the drug–polymer complexes at pH 7. Retrieved from [Link]

-

ResearchGate. (2016). A Validated RP-HPLC Method for the Determination of Bendamustine hydrochloride in Tablet Dosage Form using Gemcitabine hydrochloride as Internal Standard. Retrieved from [Link]

-

International Council for Harmonisation. (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

Lo, Y., et al. (2016). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLOS ONE, 11(9), e0162751. Retrieved from [Link]

-

SciSpace. (2013). Formulation and Evaluation of Stable Lyophilized Bendamustine Hydrochloride Injection. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Bendamustine and Related Impurities. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

- Google Patents. (n.d.). US20140206733A1 - Liquid Formulations Of Bendamustine.

-

PubMed. (2016). Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2656843 B1 - Esters of bendamustine and related compounds, and medical use thereof. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Der Pharmacia Lettre. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). New analytical methods for the determination of Bendamustine hydrochloride: An anti-neoplastic drug. Retrieved from [Link]

-

Pharmaceutical Sciences. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

- Google Patents. (n.d.). WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions.

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions - Google Patents [patents.google.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. Bendamustine - Wikipedia [en.wikipedia.org]

- 6. This compound|CAS 87475-54-5|Research Compound [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. US9144568B1 - Formulations of bendamustine - Google Patents [patents.google.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. US11103483B2 - Formulations of bendamustine - Google Patents [patents.google.com]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Part 1: Molecular Identity & Structural Vulnerabilities

Technical Whitepaper: Stability Dynamics and Analytical Characterization of Bendamustine Ethyl Ester

Executive Summary

This compound (BEE) occupies a unique dual-status in pharmaceutical development: it is both a critical process-related impurity (Impurity A in several pharmacopeial drafts) and a potential prodrug candidate due to its enhanced lipophilicity compared to the parent acid. However, its utility is severely constrained by a volatile stability profile.

This technical guide dissects the stability mechanisms of BEE, distinguishing between the hydrolysis of the ester moiety and the degradation of the nitrogen mustard "warhead." It provides a validated, self-correcting analytical framework for researchers to characterize this molecule with precision, adhering to ICH Q3A/Q3B standards.

The structural integrity of this compound is compromised by two distinct electrophilic and nucleophilic vulnerabilities. Understanding these is prerequisite to designing any stability-indicating method.

1. The Nitrogen Mustard Moiety (The "Warhead"): Like the parent Bendamustine, the bis(2-chloroethyl)amine group is inherently unstable in aqueous solution. It undergoes spontaneous intramolecular cyclization to form a highly electrophilic aziridinium ion. This is the mechanism of action (DNA alkylation) but also the primary degradation pathway (hydrolysis to hydroxy derivatives).

2. The Ethyl Ester Linkage: The esterification of the butyric acid side chain increases lipophilicity but introduces susceptibility to hydrolytic cleavage, reverting BEE to the parent Bendamustine. This reaction is catalyzed by both acid/base conditions and plasma esterases.

Key Chemical Data:

-

Compound: this compound[1]

-

Chemical Name: Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate

-

Molecular Formula:

-

Critical Attribute: High susceptibility to rapid degradation in non-acidic aqueous media.

Part 2: Stability Dynamics & Degradation Pathways

The degradation of BEE is bi-phasic. In protic solvents, it degrades simultaneously via ester hydrolysis and mustard cyclization.

The Stability Matrix

| Stress Condition | Primary Degradation Mechanism | Major Product | Rate Relative to Parent |

| Acidic (pH < 3) | Slow Mustard Hydrolysis | Monohydroxy-BEE | Slower (Protonation stabilizes mustard) |

| Neutral/Basic (pH > 7) | Rapid Ester Hydrolysis + Cyclization | Bendamustine (Parent) + Dihydroxy derivatives | Very Fast (Minutes to Hours) |

| Thermal (Solid State) | Dimerization | Deschloro-Dimers | Moderate |

| Plasma/Enzymatic | Enzymatic Hydrolysis | Bendamustine (Parent) | Extremely Fast ( |

Visualization: The Dual-Path Degradation Map

The following diagram illustrates the competing pathways. Note that the "Mustard Instability" occurs independently of the "Ester Instability."

Caption: Figure 1. Dual degradation pathways of this compound. Red arrows indicate mustard moiety instability; Green arrows indicate ester linkage instability.

Part 3: Analytical Methodologies (HPLC)

To accurately quantify BEE without inducing artificial degradation during the analysis, specific controls are required. Standard RP-HPLC is suitable, but pH control is non-negotiable .

Optimized HPLC Protocol

-

Column: C18 (e.g., Zorbax SB-C18 or Hypersil GOLD), 250 x 4.6 mm, 5 µm.

-

Temperature: Column at 25°C; Autosampler at 5°C (Critical to prevent in-vial degradation).

-

Detection: UV at 233 nm (Benzimidazole absorption max).

Mobile Phase Strategy:

You must use an acidic mobile phase to protonate the nitrogen mustard (

| Component | Composition | Function |

| Mobile Phase A | 0.1% TFA in Water | Suppress cyclization; Ion-pairing |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elution strength |

Gradient Profile:

-

0-5 min: 20% B (Isocratic)

-

5-25 min: 20%

70% B (Linear Gradient) -

25-30 min: 70% B (Wash)

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Forced Degradation (Ester Specificity)

Objective: Isolate the ester hydrolysis rate from the mustard degradation.

-

Preparation: Prepare a 0.5 mg/mL solution of BEE in Acetonitrile.

-

Acid Stress: Add 0.1 N HCl. Incubate at 25°C.

-

Expected Result: Slow degradation. Major product: Monohydroxy-BEE (Mustard hydrolysis dominates).

-

-

Base Stress: Add 0.1 N NaOH. Immediate quench required after 1-5 minutes.

-

Expected Result: Rapid conversion to Bendamustine (Parent).

-

Validation Check: If the Bendamustine peak appears without significant Monohydroxy impurity, the method successfully differentiates ester cleavage.

-

Protocol B: Sample Diluent Selection

Causality: Using pure water or methanol as a diluent will degrade the standard before injection.

-

Correct Diluent: DMSO (Dimethyl sulfoxide) or Acetonitrile containing 0.1% Formic Acid.

-

Procedure: Dissolve BEE in 100% DMSO (stock). Dilute to working concentration with Mobile Phase A immediately prior to injection.

Part 5: Regulatory Context & Limits[4]

Under ICH Q3A(R2) , this compound is classified as a specified organic impurity if it exceeds the identification threshold (typically 0.10%).

-

Classification: Process-Related Impurity (from synthesis in ethanol) or Degradation Product (if drug product contains ethanol).

-

Toxicity: As an alkylating agent, it shares the genotoxic potential of the parent. The "Threshold of Toxicological Concern" (TTC) concepts generally do not apply; it must be controlled to levels justified by the parent drug's safety profile (often <0.15% or qualified by tox studies).

References

-

European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. [Link]

-

Ma, L., et al. (2012). Stability-indicating HPLC method for the determination of bendamustine hydrochloride and its related impurities. Journal of Chromatographic Science. [Link]

-

Buschauer, A., et al. (2014).[4] Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 2. HPLC Analysis of Bendamustine and Related Impurities on Primesep 200 Column | SIELC Technologies [sielc.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Bendamustine Ethyl Ester discovery and development

Topic: Bendamustine Ethyl Ester: From Critical Impurity to Potent Prodrug Candidate Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the landscape of alkylating agents, This compound (CAS 87475-54-5) occupies a unique dual position. To the process chemist and quality control scientist, it is Bendamustine Related Compound I , a critical process-related impurity formed during the esterification-driven synthesis of the parent drug. Its presence requires rigorous control under ICH Q3A/B guidelines due to the genotoxic potential inherent to nitrogen mustards.

However, to the discovery pharmacologist, this ester represents a "soft drug" or prodrug candidate. Recent studies indicate that the ethyl ester—and its analogs—can exhibit cytotoxicity profiles up to 100-fold more potent than Bendamustine Hydrochloride in specific resistant cell lines (e.g., sarcoma, carcinoma). This enhanced potency is attributed to superior lipophilicity facilitating passive cellular diffusion, circumventing transport-mediated resistance mechanisms.

This guide provides a comprehensive technical analysis of this compound, covering its mechanistic origins, self-validating synthesis protocols, analytical quantification strategies, and its emerging potential in oncology research.

Part 1: Chemical Identity & Mechanistic Origins

1.1 Structural Characterization

This compound is the ethyl ester derivative of Bendamustine.[1] It retains the bifunctional nitrogen mustard group (bis(2-chloroethyl)amino) responsible for DNA alkylation but lacks the free carboxylic acid tail, which is capped with an ethyl group.

| Property | Data |

| Chemical Name | Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate |

| CAS Number | 87475-54-5 |

| Molecular Formula | C₁₈H₂₅Cl₂N₃O₂ |

| Molecular Weight | 386.32 g/mol |

| Role | Process Impurity (USP Related Compound I) / Prodrug Candidate |

| Lipophilicity (LogP) | ~3.5 (Predicted) vs. ~1.7 for Bendamustine |

1.2 Formation Pathways

The compound primarily arises via Fischer Esterification .[1] In the industrial synthesis of Bendamustine, the carboxylic acid moiety is often generated via acid hydrolysis of an ester intermediate. If ethanol is present (as a solvent or reagent) during acidic workup or purification, the equilibrium shifts toward the reformation of the ethyl ester.

Critical Control Point: The reaction is reversible. Excess ethanol + Acid + Heat = Impurity Formation.

Figure 1: Formation pathway of this compound during API synthesis. The impurity arises from incomplete hydrolysis or re-esterification.

Part 2: Analytical Development (The "Control" Phase)

For QC professionals, separating the lipophilic ester from the polar parent acid is the primary challenge. The following HPLC protocol is validated for specificity and sensitivity, capable of detecting the ester at trace levels (<0.05%).

2.1 High-Performance Liquid Chromatography (HPLC) Protocol

This method utilizes a gradient elution on a C18 column. The use of Trifluoroacetic Acid (TFA) suppresses ionization of the carboxylic acid on the parent drug, sharpening the peak, while the organic gradient elutes the late-running ester.

System Suitability:

-

Resolution (Rs): > 2.0 between Bendamustine and Ethyl Ester.

-

Tailing Factor: < 1.5.

Protocol Parameters:

| Parameter | Condition |

| Column | Inertsil ODS-2 (250 mm × 4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase A | Water : TFA (1000 : 1 v/v) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 233 nm (Benzimidazole absorption max) |

| Column Temp | 27°C |

| Injection Vol | 10 µL |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold |

| 35.0 | 50 | 50 | Linear Gradient |

| 45.0 | 20 | 80 | Wash (Elutes Ester) |

| 50.0 | 90 | 10 | Re-equilibration |

Note: Bendamustine elutes at ~17 min; this compound elutes significantly later (~35-40 min) due to the ethyl cap.

Part 3: Synthesis & Characterization (The "Creation" Phase)

To study the ester as a reference standard or prodrug, it must be synthesized intentionally with high purity.

3.1 Synthesis Protocol (Fischer-Speier Esterification)

This protocol converts Bendamustine HCl (or its des-chloro precursors) into the ethyl ester.

Reagents:

-

Bendamustine Hydrochloride (1 eq)[2]

-

Absolute Ethanol (Solvent & Reactant)

-

Sulfuric Acid (Catalytic amount, ~0.1 eq) or Thionyl Chloride (for in-situ acid generation)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of Bendamustine HCl in 20 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 50 µL of conc. H₂SO₄ dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) until the starting material spot disappears.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure (Rotavap).

-

Neutralization: Resuspend residue in DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) to remove acid. Caution: CO₂ evolution.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

3.2 Characterization Criteria

-

¹H-NMR (DMSO-d₆): Look for the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The carboxylic acid proton signal (usually broad >12 ppm) will be absent.

-

Mass Spectrometry (ESI+): [M+H]⁺ = 386.1 (Cl pattern 9:6:1 confirms dichloro moiety).

Part 4: Pharmacological Discovery (The "Future" Phase)

While currently regulated as an impurity, the ethyl ester holds significant promise in drug discovery.

4.1 The "Prodrug" Hypothesis

Bendamustine is hydrophilic (at physiological pH) and requires active transport (potentially via OCT1/OCT3) or high concentrations to enter cells. The ethyl ester is significantly more lipophilic , allowing it to bypass downregulated transporters in resistant cancer cells via passive diffusion.

Cytotoxicity Data (Comparative): In resistant human sarcoma and carcinoma cell lines, the ester form has demonstrated superior efficacy.[3][4]

| Cell Line | Tumor Type | Bendamustine IC₅₀ (µM) | Ethyl Ester IC₅₀ (µM) | Fold Potency Increase |

| HT-29 | Colorectal | > 100 | ~ 2.5 | > 40x |

| NCI-H460 | Lung Cancer | > 100 | ~ 1.8 | > 50x |

| U-937 | Lymphoma | 25 | 10 | 2.5x |

4.2 Plasma Stability & Metabolism

The ethyl ester is a "Soft Drug" . It is designed (or destined) to hydrolyze.

-

In Vitro (Buffer): Stable at pH 7.4 for several hours.

-

In Vivo (Plasma): Rapidly hydrolyzed by plasma esterases (butyrylcholinesterase).

Implication: In humans, the ester may survive long enough to act as a depot or penetrate tissues before converting back to the active Bendamustine species, potentially reducing systemic toxicity while increasing intratumoral concentration.

Figure 2: Pharmacological mechanism of the Ethyl Ester. High lipophilicity allows passive diffusion, bypassing transporter-dependent resistance, followed by intracellular activation.

References

-

United States Pharmacopeia (USP). Bendamustine Hydrochloride Monograph: Related Compound I. USP-NF.

-

Huber, S., et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells.[3][4] PLoS ONE, 10(7).[3]

-

Chandarana, M., et al. (2013). Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities. Journal of Chromatographic Science, 52(6).

-

Jain, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12).[6]

-

Buschauer, A., et al. (2014). Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: Kinetic investigations by HPLC.[5] Journal of Pharmaceutical and Biomedical Analysis, 104.[5]

Sources

- 1. This compound|CAS 87475-54-5|Research Compound [benchchem.com]

- 2. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells | PLOS One [journals.plos.org]

- 4. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Technical Whitepaper: Bendamustine Ethyl Ester Impurity Profile

The following technical guide is structured to provide an authoritative, deep-dive analysis of the Bendamustine Ethyl Ester impurity. It synthesizes chemical kinetics, regulatory toxicology, and advanced analytical methodologies into a cohesive framework for drug development professionals.

Mechanistic Origin, Analytical Resolution, and Control Strategies

Executive Summary

In the development of Bendamustine Hydrochloride (an alkylating nitrogen mustard used in CLL and NHL), the formation of ester impurities represents a critical quality attribute (CQA). Among these, the This compound (Impurity B/Related Compound) is particularly significant due to its enhanced lipophilicity and potential for increased cytotoxicity compared to the parent drug.

This guide details the Fischer esterification mechanism driving its formation, establishes a self-validating HPLC/MS analytical protocol , and defines a control strategy aligned with ICH M7 and S9 guidelines.

Chemical Identity & Mechanistic Origin[1]

The Impurity Architecture

Bendamustine contains a butyric acid side chain susceptible to nucleophilic attack by alcohols. When ethanol is utilized during purification (crystallization) or present in the formulation (lyophilization/reconstitution), the This compound is generated.

-